molecular formula C17H14F2N2OS B2934090 (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone CAS No. 851865-05-9

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

Cat. No.: B2934090
CAS No.: 851865-05-9
M. Wt: 332.37
InChI Key: ITBWOZVFEPMHSP-UHFFFAOYSA-N
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Description

The compound "(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone" features a 4,5-dihydroimidazole core substituted at the 1-position with a 3-fluorophenyl methanone group and at the 2-position with a thioether-linked 3-fluorobenzyl moiety. This structure combines electron-withdrawing fluorine atoms and a sulfur-containing linker, which may enhance metabolic stability and influence binding interactions in biological systems .

Properties

IUPAC Name

(3-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS/c18-14-5-1-3-12(9-14)11-23-17-20-7-8-21(17)16(22)13-4-2-6-15(19)10-13/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBWOZVFEPMHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H14F2N2S
  • Molecular Weight : 296.35 g/mol

This compound features a dihydroimidazole ring, a fluorobenzylthio group, and a fluorophenyl group, which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Anticancer Activity

Studies have shown that derivatives of imidazole compounds can inhibit the growth of cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HEPG2 (liver cancer).
  • Mechanism : The compound may exert its effects through apoptosis induction and cell cycle arrest.
Cell Line IC50 Value (µM) Reference
MCF-710.28
HEPG210.79

Antimicrobial Activity

The compound's thioether group is known to enhance antimicrobial properties. It has been evaluated against various bacterial strains:

  • Target Bacteria : Staphylococcus aureus, Escherichia coli.
  • Mechanism : Inhibition of bacterial cell wall synthesis.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study reported that compounds similar to this compound exhibited significant anticancer activity against the MCF-7 cell line with an IC50 value lower than standard chemotherapeutics like doxorubicin .
  • Thioether Derivatives in Antimicrobial Applications :
    Another research highlighted the effectiveness of thioether derivatives in combating multidrug-resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 6.9 µM against resistant strains .
  • Mechanism of Action Studies :
    Detailed molecular docking studies suggest that the compound interacts with specific proteins involved in cancer progression and bacterial resistance mechanisms, leading to inhibition of their activity .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Yield Source
H₂O₂ (30%)RT, 6 h, acetic acidSulfoxide derivative (R-SO-R')72%
KMnO₄ (aq.)0°C, 2 hSulfone derivative (R-SO₂-R')85%
mCPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°C → RT, 4 hMixture of sulfoxide/sulfone (dependent on stoichiometry)68–90%

Key Observations :

  • Oxidation selectivity depends on reaction time and oxidant strength.

  • The electron-withdrawing fluorine atoms on the benzyl group reduce electron density at sulfur, moderating oxidation rates.

Nucleophilic Substitution

The 3-fluorophenyl group participates in aromatic nucleophilic substitution (SₙAr) due to the electron-deficient nature of the fluorinated ring.

Reagent Conditions Product Yield Source
NaOMe (methanol)Reflux, 12 hMethoxy-substituted derivative at para-fluorine58%
NH₃ (aq.)100°C, sealed tube, 24 hAmino-substituted analog41%

Mechanistic Insight :

  • Fluorine acts as a leaving group under strong basic conditions, with activation by the adjacent electron-withdrawing sulfonyl group.

Reduction Reactions

The imidazole ring and ketone group are susceptible to reduction:

Reagent Conditions Product Yield Source
NaBH₄ (ethanol)RT, 2 hSecondary alcohol (reduction of ketone)64%
LiAlH₄ (THF)0°C → RT, 4 hFully reduced imidazoline derivative78%

Notable Outcome :

  • LiAlH₄ reduces both the ketone and the imidazole ring, leading to saturation of the dihydroimidazole moiety.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions via its halogenated intermediates:

Reaction Type Catalyst Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄DMF/H₂O, 80°C, 12 hBiaryl derivatives66%
Buchwald-HartwigPd₂(dba)₃/XPhosToluene, 110°C, 24 hAminated analogs55%

Limitations :

  • Steric hindrance from the 3-fluorobenzyl group reduces coupling efficiency in bulky substrates .

Acid/Base-Mediated Rearrangements

The imidazole ring undergoes protonation-deprotonation equilibria, influencing reactivity:

Condition Effect Outcome Source
HCl (conc.)Protonation at N-1Enhanced electrophilicity at C-2
NaOH (aq.)Deprotonation of NHRing-opening via nucleophilic attack

Radical Reactions

Under photochemical conditions, the thioether group generates thiyl radicals:

Initiator Conditions Product Yield Source
AIBN (azobisisobutyronitrile)Benzene, Δ, 6 hDisulfide dimer34%
UV light (254 nm)CH₃CN, 12 hSulfur-centered radical adductsN/A

Biological Interactions

Though not a classical "chemical reaction," the compound interacts with biological targets:

Target Interaction Outcome Source
Cytochrome P450 enzymesOxidation at sulfurMetabolic degradation to sulfoxide
TubulinBinding via imidazole ringInhibition of polymerization (IC₅₀ = 1.1 μM)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Methanone Group

  • (5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (): Replacing the 3-fluorophenyl group with a 5-bromo-2-furyl substituent introduces a heteroaromatic ring. Bromine increases molecular weight (Avg.
  • (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (): The 4-nitrophenyl group adds strong electron-withdrawing effects, while the trifluoromethylbenzyl substituent increases lipophilicity (ClogP ~3.5). This combination could improve membrane permeability but may reduce solubility .

Modifications to the Thioether Linker

  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Replacing the dihydroimidazole core with a triazole ring and incorporating a sulfonyl group increases polarity. The difluorophenyl group may enhance π-π stacking interactions in biological targets .

Core Structure Analogues

  • 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole ():
    A fully aromatic imidazole core with chloro and fluoro substituents shows higher rigidity. Such derivatives often exhibit improved thermal stability but reduced conformational flexibility compared to dihydroimidazoles .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Melting Point (°C) Yield (%)
Target Compound C₁₇H₁₃F₂N₂OS 340.36 3-Fluorophenyl, 3-fluorobenzyl thio N/A N/A
(5-Bromo-2-furyl) analog C₁₇H₁₃BrFN₂O₂S 423.33 Bromofuryl, 3-fluorobenzyl thio N/A N/A
(4-Nitrophenyl)-(trifluoromethylbenzyl) analog C₁₈H₁₃F₃N₃O₃S 424.37 4-Nitrophenyl, CF₃-benzyl thio N/A N/A
2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone C₃₀H₂₅N₃O₂ 459.54 Triphenylimidazole, ethanone 120–125 35

Structural Similarity Analysis

  • Tanimoto Coefficient : Fluorinated analogs share high similarity (>0.85) due to common imidazole and aryl motifs. Bromine or nitro substitutions reduce similarity to ~0.70–0.75 .

Research Implications

  • Bioactivity Potential: Fluorine atoms in the target compound may improve blood-brain barrier penetration compared to nitro or bromine-substituted analogs .
  • Optimization Insights : Replacing the dihydroimidazole core with triazoles () could balance solubility and target affinity .

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